[3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone
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Overview
Description
3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a fluorophenyl group, a methyl group, and an oxazolo[5,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone typically involves multi-step organic reactions. One common method involves the condensation of 2-fluorobenzaldehyde with 2-amino-3-methylpyridine to form an intermediate Schiff base, which is then cyclized to form the oxazolo[5,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the oxazolo[5,4-b]pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone
- 3-(2-Bromophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone
- 3-(2-Iodophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone
Uniqueness
The uniqueness of 3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C18H16FN3O2 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
[3-(2-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H16FN3O2/c1-11-10-13(18(23)22-8-4-5-9-22)15-16(21-24-17(15)20-11)12-6-2-3-7-14(12)19/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI Key |
XLYYHSUHJITWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)N4CCCC4 |
Origin of Product |
United States |
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